molecular formula C5H10N2O2 B2705163 dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine CAS No. 99325-84-5

dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine

Cat. No.: B2705163
CAS No.: 99325-84-5
M. Wt: 130.147
InChI Key: JKDKRCQFQLHTNV-SNAWJCMRSA-N
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Description

Dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine (CAS Number: 99325-84-5) is a high-purity nitroalkene building block offered to support advanced synthetic chemistry research. With the molecular formula C5H10N2O2 and a molecular weight of 130.1451 g/mol, this compound serves as a versatile Michael acceptor in carbon-carbon bond-forming reactions . Nitroalkenes are recognized as powerful synthetic intermediates due to the versatile reactivity of the nitro group, which can be transformed into various functionalities including ketones, amines, and carboxylic acids . This makes this compound a valuable precursor for constructing complex molecular architectures. Researchers can employ this compound in methodologies conducted in eco-friendly aqueous media, leveraging the unique reactivity and selectivity provided by such conditions . Its primary research value lies in its application in the synthesis of novel chemical entities, such as pyrimidine derivatives from barbituric acids, for pharmacological and biological evaluation . This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N,N-dimethyl-1-nitroprop-1-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-5(6(2)3)4-7(8)9/h4H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDKRCQFQLHTNV-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\[N+](=O)[O-])/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Pathways of Dimethyl 1e 1 Nitroprop 1 En 2 Yl Amine

Nucleophilic Reactivity of the Enamine Moiety

The enamine functionality in dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine is characterized by the presence of a nitrogen atom with a lone pair of electrons conjugated to the C=C double bond. This conjugation increases the electron density at the β-carbon (C1), rendering it nucleophilic. The resonance structures illustrate this delocalization, with a significant contribution from the zwitterionic form where the nitrogen bears a positive charge and the β-carbon (C1) carries a negative charge. This enhanced nucleophilicity at C1 is the basis for a variety of chemical transformations.

The nucleophilic C1 carbon of the enamine can be "trapped" by a wide range of electrophiles, leading to the formation of various derivatives. These reactions are fundamental for the synthetic utility of nitroenamines. Common electrophiles include alkyl halides, acyl chlorides, and aldehydes or ketones.

Alkylation: Reaction with alkyl halides (R-X) results in the formation of a new carbon-carbon bond at the C1 position. The reaction proceeds via nucleophilic attack of the enamine on the electrophilic carbon of the alkyl halide.

Acylation: Acylating agents, such as acyl chlorides (RCOCl), react readily with the enamine to introduce an acyl group at the C1 position, forming a β-dicarbonyl-like compound after hydrolysis of the iminium intermediate.

These derivatization reactions highlight the synthetic potential of this compound as a building block in organic synthesis.

The nucleophilicity of the enamine moiety is prominently exploited in various carbon-carbon bond-forming reactions, which are central to the construction of complex molecular architectures.

Michael Addition: As a soft nucleophile, the enamine can participate in Michael (conjugate) addition reactions with α,β-unsaturated carbonyl compounds. The nucleophilic C1 attacks the β-carbon of the Michael acceptor, leading to the formation of a new C-C bond and a 1,5-dicarbonyl compound or its equivalent after hydrolysis. nih.govnsf.govmdpi.comresearchgate.net

Aldol-type Reactions: The enamine can react with aldehydes and ketones in a manner analogous to the aldol (B89426) reaction. The nucleophilic C1 attacks the carbonyl carbon, forming a β-hydroxy iminium salt, which can then be hydrolyzed to the corresponding β-hydroxy ketone or aldehyde.

Table 1: Examples of C-C Bond Forming Reactions
Reaction TypeElectrophileResulting Product Class
Michael Additionα,β-Unsaturated Ketone1,5-Dicarbonyl Compound Derivative
Aldol-type ReactionAldehydeβ-Hydroxy Ketone Derivative
AlkylationAlkyl HalideSubstituted Nitroenamine
AcylationAcyl Chlorideβ-Keto Enamine Derivative

Electrophilic Reactivity of the Nitroalkene Moiety

In contrast to the nucleophilic character of the enamine part, the nitroalkene moiety of this compound exhibits electrophilic properties. The potent electron-withdrawing nature of the nitro group (-NO₂) significantly polarizes the C=C double bond, making the β-carbon (C1, adjacent to the nitro group) electron-deficient and thus susceptible to attack by nucleophiles.

This electrophilic character allows the nitroalkene to act as a Michael acceptor. A diverse range of nucleophiles, including carbanions, amines, thiols, and alkoxides, can add to the β-carbon. nih.govpsu.edu This reaction, a conjugate addition, is a powerful method for forming new carbon-heteroatom or carbon-carbon bonds. youtube.comnptel.ac.in The resulting intermediate is a nitronate anion, which can be subsequently protonated or undergo further reactions. The dual reactivity of the molecule, acting as a nucleophile at C2 and an electrophile at C1, makes it a versatile synthon. nih.gov

The electrophilicity of similar nitroalkenes has been well-documented in Diels-Alder reactions, where they can act as potent dienophiles, reacting with conjugated dienes to form cyclohexene (B86901) derivatives. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgnih.govresearchgate.net

Tautomerism and Isomerization Processes in Nitroenamine Systems

The structure and reactivity of this compound are also influenced by potential tautomeric and isomeric equilibria.

Imine-enamine tautomerism is an equilibrium between an imine and its corresponding enamine form. numberanalytics.comthieme.depbworks.com This process is analogous to the more familiar keto-enol tautomerism. researchgate.net The tautomerism involves the migration of a proton and the shifting of a double bond. For this equilibrium to occur, the nitrogen atom of the enamine must bear at least one hydrogen atom. In the case of this compound, the nitrogen is tertiary (a dimethylamino group) and lacks a proton. Therefore, it cannot directly undergo classical imine-enamine tautomerism. However, in the broader context of nitroenamine systems, primary and secondary nitroenamines (where the amino group is -NH₂ or -NHR) can exist in equilibrium with their corresponding nitro-imine tautomers. The position of this equilibrium is influenced by factors such as substitution patterns and solvent polarity. numberanalytics.com

The "(1E)" designation in the compound's name indicates the stereochemistry around the C=C double bond, where the higher priority groups on each carbon (the nitro group and the dimethylamino group) are on opposite sides. This E-isomer is generally the thermodynamically more stable form due to reduced steric hindrance between the substituents. mdpi.com

However, isomerization to the less stable Z-isomer can occur, often promoted by photochemical energy (e.g., UV or visible light) or catalysis. researchgate.netmdpi.com This E/Z isomerization involves the temporary breaking of the π-bond, rotation around the sigma bond, and reformation of the π-bond. The configurational stability of the (1E) isomer is a critical factor in its synthesis and reactivity, as the stereochemistry can influence its biological activity and reaction outcomes. Studies on similar "push-pull" alkenes have shown that factors like solvent and substituents can affect the energy barrier for rotation and the equilibrium ratio of E/Z isomers. researchgate.net

Table 2: Factors Influencing E/Z Isomerization
FactorInfluence on Isomerization
Photochemical IrradiationCan promote conversion to the less stable Z-isomer. researchgate.netmdpi.com
Thermal EnergyCan provide the activation energy to overcome the rotational barrier.
CatalysisAcid or base catalysts can facilitate isomerization.
Solvent PolarityCan influence the relative stability of the E and Z isomers and the transition state for isomerization.

Participation in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. While specific MCRs involving this compound are not extensively documented, its structural motifs as a nitroalkene and an enamine are known to be reactive partners in various MCRs, particularly for the synthesis of heterocyclic scaffolds.

The polarized nature of the double bond in nitroenamines makes them excellent Michael acceptors. This reactivity can be harnessed in domino reactions, a subset of MCRs where subsequent reactions occur intramolecularly after an initial intermolecular event. For instance, the reaction of nitroalkenes with compounds containing both a nucleophilic and an electrophilic center can initiate a cascade of bond-forming events to rapidly generate molecular complexity.

A notable example is the synthesis of functionalized imidazo[1,2-a]pyridines through a copper-catalyzed one-pot reaction between 2-aminopyridines and nitroolefins, using air as the oxidant. organic-chemistry.org This process involves an initial Michael addition of the aminopyridine to the nitroalkene, followed by an intramolecular cyclization and subsequent aromatization to yield the fused heterocyclic product. organic-chemistry.org This strategy highlights the potential of nitroenamines to serve as key components in MCRs for building medicinally relevant scaffolds. organic-chemistry.org

Similarly, the synthesis of substituted pyrazoles can be achieved through the reaction of hydrazones with nitroolefins. organic-chemistry.org This transformation proceeds via a Michael addition followed by an intramolecular cyclization and elimination of the nitro group to afford the aromatic pyrazole (B372694) ring. organic-chemistry.orgyoutube.com These examples demonstrate the utility of the nitroalkene functionality, present in this compound, as a reactive handle for constructing five-membered heterocyclic rings in a multi-component fashion.

The following table summarizes representative MCR strategies involving the nitroalkene moiety for the synthesis of heterocyclic systems, illustrating the potential reaction pathways for this compound.

Heterocyclic ProductReactantsGeneral Mechanism
Imidazo[1,2-a]pyridines2-Aminopyridine, NitroalkeneMichael Addition -> Intramolecular Cyclization -> Aromatization organic-chemistry.org
PyrazolesHydrazine/Hydrazone, 1,3-Dicarbonyl or NitroolefinCondensation/Michael Addition -> Cyclization -> Dehydration/Elimination organic-chemistry.orgyoutube.com
Substituted Pyridinesα,β-Unsaturated Imine, AlkyneC-H Alkenylation -> Electrocyclization -> Aromatization nih.gov

Transformations Involving the Nitro Group for Synthetic Diversification

The nitro group in this compound is not merely an activating group but also a versatile functional handle that can be transformed into a variety of other functionalities, significantly broadening the synthetic utility of the molecule. wikipedia.org These transformations allow for the introduction of different pharmacophores and structural motifs, enabling the diversification of the molecular scaffold.

The most common and synthetically valuable transformation of the nitro group is its reduction to a primary amine. This conversion is a cornerstone in the synthesis of many biologically active compounds. A closely related compound, 1-phenyl-2-nitropropene (B101151) (P2NP), is famously reduced to amphetamine, demonstrating the industrial significance of this reaction. wikipedia.org The reduction can be accomplished using a variety of reagents and conditions, offering flexibility to accommodate other functional groups within a molecule.

Common methods for the reduction of a nitro group to an amine include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org

Metal-Acid Systems: Combinations like iron (Fe) in acetic acid, zinc (Zn) in hydrochloric acid, or tin(II) chloride (SnCl₂) in hydrochloric acid are effective for this reduction.

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, particularly for aliphatic nitro compounds. wikipedia.org

The following table details common reagent systems for the reduction of nitro groups.

Reagent SystemSubstrate CompatibilityNotes
H₂/Pd/C or PtO₂Highly efficient for aliphatic and aromatic nitro groups.May also reduce other functional groups like alkenes and alkynes.
Fe/Acid (e.g., HCl, Acetic Acid)Mild and often used in industrial processes.Tolerates many functional groups.
Zn/Acid (e.g., HCl, Acetic Acid)Effective reducing system.Can be used for selective reductions.
LiAlH₄ (Lithium Aluminum Hydride)Very powerful reducing agent.Reduces a wide range of functional groups. wikipedia.org
Sodium Borohydride (NaBH₄)Milder than LiAlH₄; often used in conjunction with other reagents.Used for the reduction of P2NP to the corresponding nitropropane. wikipedia.org

Beyond reduction to an amine, the nitro group can be converted into other valuable functional groups. For example, under specific conditions, the nitroalkene can be transformed into a ketone. This is exemplified by the conversion of P2NP to phenylacetone (B166967) (P2P), a key precursor in certain syntheses. wikipedia.org This transformation, a variation of the Nef reaction, typically involves the initial reduction of the double bond to form a nitroalkane, followed by hydrolysis of the nitro group using reagents like hydrogen peroxide and a base. wikipedia.org

Furthermore, the nitro group can be partially reduced to form other nitrogen-containing functionalities. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield a hydroxylamine. Controlled reduction can also lead to the formation of oximes. These transformations provide access to a diverse array of compounds from a single nitro-containing precursor, underscoring the synthetic versatility imparted by this functional group.

Mechanistic Investigations into Reactions Involving Dimethyl 1e 1 Nitroprop 1 En 2 Yl Amine and Analogues

Elucidation of Comprehensive Reaction Mechanisms in Enamine-Nitroalkene Chemistry

The reaction between enamines and nitroalkenes, a cornerstone of modern organic synthesis, generally proceeds through the nucleophilic attack of the enamine on the electron-deficient nitroalkene. researchgate.netyoutube.com Enamines, readily formed from the condensation of secondary amines with aldehydes or ketones, possess a nucleophilic α-carbon that reacts with electrophiles. youtube.comyoutube.com

The mechanistic pathway is nuanced and highly dependent on the specific reactants, catalysts, and reaction conditions, particularly the solvent. researchgate.net Key intermediates that have been proposed and identified include zwitterionic species, four-membered cyclobutane (B1203170) rings, and dihydrooxazine-N-oxides. researchgate.netresearchgate.net The initial step is the formation of a C-C bond, which leads to a zwitterionic intermediate. researchgate.net This intermediate can then follow several pathways: it can be protonated and subsequently hydrolyzed to the final Michael-like adduct, or it can undergo ring-closure to form a cyclobutane intermediate. researchgate.net The formation of these cyclobutane adducts suggests that a formal [2+2] cycloaddition is a viable and often rapid pathway in these reactions. researchgate.netacs.org

Ultimately, the initial adducts, whether they are cyclobutanes or the enamines of the final product, undergo hydrolysis to yield the corresponding γ-nitro carbonyl compounds. acs.orgnih.gov This final hydrolysis step is often essential for achieving catalytic turnover in organocatalytic versions of the reaction. nih.gov The solvent plays a critical role; for instance, protic solvents can facilitate proton transfer steps, influencing the reaction course and the stability of intermediates. acs.orgnih.govorganic-chemistry.orgresearchgate.net

Analysis of Reaction Transition States and Key Intermediates

Computational studies, utilizing methods such as Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of enamine-nitroalkene reactions. acs.orgnih.gov These analyses have allowed for the characterization of transition states and the relative energies of intermediates, providing a deeper understanding of the factors that control the reaction's progress and selectivity. acs.org

The formation of a zwitterionic intermediate is widely accepted as the initial outcome of the nucleophilic addition of the enamine to the nitroalkene. researchgate.netnih.gov This transient species is characterized by a positive charge on the nitrogen atom (forming an iminium ion) and a negative charge on the nitro group (forming a nitronate anion). researchgate.net

The stability and fate of this zwitterion are heavily influenced by the reaction environment. In polar or hydrogen-bonding solvents, the zwitterion is stabilized, prolonging its lifetime and influencing the reaction pathway. acs.orgnih.gov However, in the gas phase or nonpolar solvents, these intermediates are often high-energy species and may be fleeting. acs.org The zwitterion exists in equilibrium with the starting materials and can collapse via intramolecular cyclization to yield a cyclobutane intermediate. researchgate.net Alternatively, protonation of the nitronate moiety of the zwitterion generates an iminium ion, which is the direct precursor to the final product upon hydrolysis. researchgate.net

In many reactions between aldehyde-derived enamines and nitroalkenes, four-membered cyclobutane rings have been identified as significant intermediates. researchgate.netacs.orgnih.gov Their formation has been confirmed through direct characterization by NMR spectroscopy. researchgate.netacs.orgnih.gov These cyclobutanes can form rapidly and, in some cases, are the predominant species observed in the reaction mixture, acting as an "off-cycle reservoir" for the reactants. researchgate.netacs.org

The stability of these cyclobutane intermediates is contingent on several factors, including temperature, solvent polarity, and the presence of water. acs.orgnih.gov Under conditions that favor hydrolysis (e.g., higher temperatures, wet polar solvents), the cyclobutane ring can open to form an enamine, which is then hydrolyzed to the final γ-nitro aldehyde product. acs.orgnih.gov Computational studies predict that the formation of these cyclobutanes is generally an exothermic and thermodynamically feasible process. acs.org

Table 1: Key Intermediates in Enamine-Nitroalkene Reactions

Intermediate Method of Observation/Study Role in Mechanism Key References
Zwitterion Computational Modeling (DFT), Mechanistic Postulation Initial product of C-C bond formation; precursor to cyclobutane or iminium ion. researchgate.netnih.gov
Cyclobutane NMR Spectroscopy, Computational Modeling Stable intermediate or "off-cycle reservoir"; hydrolyzes to the final product. researchgate.netacs.orgnih.gov

Stereochemical Control and Selectivity in Organic Transformations

Achieving high levels of stereocontrol is a primary objective in the synthesis of complex organic molecules. In enamine-nitroalkene chemistry, both diastereoselectivity and enantioselectivity can be precisely managed through careful selection of catalysts, substrates, and reaction conditions. numberanalytics.com

The relative stereochemistry of the newly formed stereocenters in the product is highly dependent on the reaction's mechanistic pathway and conditions. researchgate.net The conformation of the enamine intermediate (s-trans versus s-cis) can directly influence the stereochemical outcome of the initial cycloaddition step. For example, studies have shown that s-trans and s-cis enamine conformers can lead to different diastereomers of the resulting cyclobutane intermediate. nih.gov

Furthermore, the stereochemical integrity established in the initial C-C bond-forming step can be either preserved or altered by subsequent steps. acs.org The protonation of the adduct enamine, for instance, can be highly stereoselective, often leading to the preferential formation of syn products, especially in the presence of water. nih.gov By carefully tuning reaction parameters or modifying the catalyst structure, it is possible to develop diastereodivergent methods that selectively furnish either the syn or anti diastereomer from the same set of starting materials. researchgate.net

Table 2: Factors Influencing Diastereoselectivity

Factor Influence Example Key References
Enamine Conformation Determines the facial selectivity of the initial attack. s-trans vs. s-cis conformers lead to different cyclobutane diastereomers. nih.gov
Reaction Conditions Solvent, temperature, and additives can affect transition state energies. Presence of water can favor the formation of syn adducts via stereoselective protonation. researchgate.netnih.gov

The advent of asymmetric organocatalysis has revolutionized enamine-nitroalkene chemistry, enabling the synthesis of products with high levels of enantiopurity. nih.gov The strategy relies on the use of chiral secondary amines, such as proline and its derivatives like diphenylprolinol silyl (B83357) ether (often referred to as the Jørgensen-Hayashi catalyst), to generate a chiral enamine intermediate in situ. researchgate.netacs.org

This chiral enamine reacts with the nitroalkene in a stereochemically defined manner, where the chiral environment provided by the catalyst directs the formation of one enantiomer over the other. escholarship.org The effectiveness of this stereochemical transfer often results in products with excellent enantiomeric excess (>97% ee). researchgate.net The efficiency and selectivity of these catalytic systems can often be enhanced by the use of acidic co-catalysts, which can accelerate key steps in the catalytic cycle and allow for lower catalyst loadings. researchgate.netnih.gov Beyond proline derivatives, other classes of chiral catalysts, such as N-heterocyclic carbenes (NHCs), have also been successfully employed to control the enantioselectivity of these transformations. nih.gov

Influence of Catalysis and Co-catalysis on Mechanistic Pathways

The reactivity of dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine, a push-pull nitroalkene, is significantly influenced by the presence of catalysts and co-catalysts. While specific mechanistic investigations for this exact compound are not extensively documented in the reviewed literature, a comprehensive understanding can be derived from studies on analogous nitroalkenes and related nitro compounds. These catalysts and co-catalysts alter reaction pathways by activating the substrate, stabilizing transition states, and controlling stereoselectivity, thereby enabling a wide range of synthetic transformations.

Catalysis in reactions involving nitroalkenes primarily functions through two main mechanisms: activation of the nitroalkene electrophile and activation of the nucleophile. Organocatalysis has emerged as a powerful tool, with catalysts often designed to engage in non-covalent interactions, such as hydrogen bonding, with the nitro group. This interaction increases the electrophilicity of the β-carbon of the nitroalkene, making it more susceptible to nucleophilic attack.

For instance, bifunctional catalysts, such as thiourea (B124793) derivatives and cinchona alkaloids, are highly effective in promoting conjugate additions to nitroalkenes. msu.edumdpi.com These catalysts possess both a hydrogen-bond donor site (e.g., the thiourea N-H) to activate the nitroalkene and a basic site (e.g., a tertiary amine) to deprotonate a pro-nucleophile, generating the active nucleophile in close proximity to the activated electrophile. This dual activation within a single catalytic entity lowers the activation energy of the reaction and effectively controls the stereochemical outcome. The proposed mechanistic pathway for a thiourea-catalyzed Michael addition to a nitroalkene involves the formation of a ternary complex between the catalyst, the nitroalkene, and the nucleophile, guiding the facial selectivity of the attack. mdpi.com

Lewis acids also play a crucial role as catalysts or co-catalysts in reactions of nitroalkenes. researchgate.netnih.gov They can coordinate to one or both oxygen atoms of the nitro group. This coordination enhances the electron-withdrawing nature of the nitro group, further polarizing the C=C double bond and increasing the compound's electrophilicity. This strategy is particularly effective in Friedel-Crafts alkylations and Michael additions. Mechanistic studies on related systems suggest that Lewis acid co-catalysts can significantly broaden the scope of reactions, for example, by enabling the use of less reactive alkenes in photosensitized processes by promoting bond-forming steps that occur after the initial energy transfer. nih.gov

The influence of co-catalysts is also evident in reactions where they facilitate key proton transfer steps. In some organocatalytic systems, the addition of a carboxylic acid or a Brønsted acid as a co-catalyst can accelerate the reaction. mdpi.com For example, in enamine-catalyzed reactions, a co-catalyst can facilitate the formation of the enamine intermediate or assist in the protonation of the resulting nitronate intermediate, which is often the rate-determining step. Theoretical studies on the formation of enamines from secondary amines (like dimethylamine) and carbonyl compounds have shown that co-catalysts such as methanol (B129727) can dramatically lower the activation barrier for the dehydration step by participating in a relay proton transfer mechanism. researchgate.net

The table below summarizes the types of catalysts and co-catalysts commonly employed in reactions involving nitroalkene analogues and their principal mechanistic roles.

Catalyst/Co-catalyst TypeExample(s)Role in Mechanistic PathwayTypical Reactions
Bifunctional Organocatalysts Thiourea derivatives, Cinchona alkaloidsDual activation: Hydrogen bonding to the nitro group (electrophile activation) and Brønsted base activation of the nucleophile. Controls stereochemistry. msu.eduAsymmetric Michael Addition, Cascade Reactions
Lewis Acids Scandium(III) triflate (Sc(OTf)₃)Coordination to the nitro group, increasing the electrophilicity of the β-carbon. nih.govFriedel-Crafts Alkylation, Michael Addition, Diels-Alder Reactions
Brønsted Acids Carboxylic Acids (e.g., Trifluoroacetic acid)Co-catalyst; protonates the catalyst or intermediates, facilitates catalyst turnover, and activates the nitro group via hydrogen bonding. mdpi.comMichael Addition, Aldol (B89426) Reactions
Brønsted Bases ButylamineActs as a catalyst in the condensation reaction to form nitroalkenes by facilitating the initial aldol-type addition and subsequent dehydration. nih.govHenry (nitroaldol) Reaction
N-Heterocyclic Carbenes (NHCs) Triazolium saltsAct as catalysts in Stetter reactions by generating a Breslow intermediate that adds to the nitroalkene. organic-chemistry.orgStetter Reaction
Co-catalytic Additives CatecholEnhances reactivity and yield in NHC-catalyzed reactions; mechanism involves facilitating the turnover-limiting proton transfer step. organic-chemistry.orgStetter Reaction

Research into enantioselective nitroalkene reduction has led to the development of universal organocatalysts capable of handling a broad range of substrates. One such catalyst system, AmA 7·HNTf₂, has demonstrated high selectivity and generality, surpassing previous metal-based and organocatalytic methods. The mechanism of these catalysts often relies on precise recognition of the nitroalkene substrate, enabling efficient and highly stereoselective hydride transfer from a reductant like a Hantzsch ester.

Advanced Spectroscopic Characterization and Structural Elucidation of Dimethyl 1e 1 Nitroprop 1 En 2 Yl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine, ¹H and ¹³C NMR spectroscopy are indispensable for confirming its constitution and configuration.

Due to a lack of directly published experimental data for this compound, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds and general NMR principles. The electron-withdrawing nature of the nitro group and the electron-donating nature of the dimethylamino group significantly influence the chemical shifts of the vinylic proton and carbons.

Expected ¹H NMR Spectral Data:

The vinylic proton (=CH-NO₂) is expected to resonate downfield due to the strong deshielding effect of the nitro group.

The N,N-dimethyl protons would likely appear as a singlet, although restricted rotation around the C-N bond could potentially lead to two distinct signals.

The methyl group protons on the double bond (C=C-CH₃) would also produce a singlet.

Expected ¹³C NMR Spectral Data:

The carbon atom attached to the nitro group (C-NO₂) would be significantly deshielded and appear at a high chemical shift.

The carbon atom bearing the dimethylamino group would also be downfield, influenced by the nitrogen atom.

The carbons of the N,N-dimethyl groups and the C-methyl group would resonate in the typical aliphatic region.

Predicted NMR Chemical Shifts (δ in ppm) for this compound
Group¹H NMR (Predicted)¹³C NMR (Predicted)
=CH-NO₂~7.0-8.0~130-145
C=C-N(CH₃)₂-~145-160
C=C-CH₃~2.0-2.5~15-25
N(CH₃)₂~2.8-3.5~40-50
Predicted ¹H and ¹³C NMR chemical shift ranges for this compound based on analogous structures and substituent effects.

Application of Advanced NMR Techniques for Stereochemical Assignments

The (E)-configuration of the double bond in this compound can be unequivocally determined using advanced NMR techniques. The Nuclear Overhauser Effect (NOE) is particularly powerful for this purpose. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiment would be expected to show a spatial correlation between the vinylic proton and the methyl protons on the double bond if they are on the same side of the molecule (Z-isomer). Conversely, the absence of this correlation and the presence of a correlation between the vinylic proton and the dimethylamino protons would confirm the (E)-stereochemistry.

Furthermore, long-range heteronuclear coupling constants, such as ³J(C,H), determined through techniques like HMBC (Heteronuclear Multiple Bond Correlation), can also provide valuable stereochemical information.

In Situ NMR Studies for Reaction Monitoring and Intermediate Detection

Infrared (IR) Spectroscopy for Elucidation of Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the nitro group, the carbon-carbon double bond, and the carbon-nitrogen bonds.

Based on data for related nitroenamines, the following characteristic vibrational frequencies are anticipated nih.gov:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1550-1490 cm⁻¹ and 1360-1290 cm⁻¹, respectively. These are typically very intense and characteristic absorptions.

C=C Double Bond: A stretching vibration for the C=C double bond, conjugated with both the nitro and amino groups, is expected around 1650-1600 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the enamine system is likely to appear in the 1350-1200 cm⁻¹ region.

Functional GroupExpected IR Absorption Range (cm⁻¹)Vibrational Mode
NO₂1550-1490Asymmetric Stretch
NO₂1360-1290Symmetric Stretch
C=C1650-1600Stretch
C-N1350-1200Stretch
Expected characteristic infrared absorption frequencies for this compound.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 130.15 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 130.

The fragmentation of nitroalkenes upon electron ionization can be complex. nih.gov Common fragmentation pathways for this molecule are predicted to involve:

Loss of a nitro group (NO₂): A significant fragment would likely be observed at m/z 84 (M - 46), corresponding to the loss of a nitro radical.

Loss of a methyl group (CH₃): A fragment at m/z 115 (M - 15) could arise from the loss of a methyl radical from the dimethylamino group or the propenyl backbone.

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom of the dimethylamino group is a common fragmentation pathway for amines. wikipedia.org

Rearrangement reactions: Complex rearrangements, sometimes involving the nitro group, can also occur, leading to a variety of smaller fragment ions. nih.gov

m/z (Predicted)Proposed FragmentLoss from Molecular Ion
130[C₅H₁₀N₂O₂]⁺Molecular Ion (M⁺)
115[C₄H₇N₂O₂]⁺-CH₃
84[C₅H₁₀N]⁺-NO₂
Predicted key fragments in the mass spectrum of this compound.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

Insights can be drawn from the crystal structure of the closely related compound, N,N-dimethyl-2-nitrovinylamine. researchgate.net This study revealed that the molecule is nearly planar, which suggests a high degree of conjugation between the dimethylamino group, the double bond, and the nitro group. researchgate.net A similar planarity would be expected for this compound to maximize p-orbital overlap.

X-ray analysis would definitively confirm the (E)-configuration of the double bond and reveal details about intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the crystal packing.

Theoretical and Computational Studies of Dimethyl 1e 1 Nitroprop 1 En 2 Yl Amine and Analogues

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the molecular properties of nitroenamines. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently used to optimize molecular geometries, calculate energies, and predict a variety of electronic properties. DFT, with its balance of computational cost and accuracy, is widely applied to study ground-state structures and reaction mechanisms. MP2, a post-Hartree-Fock method, offers a higher level of theory by including electron correlation effects, which can be crucial for accurately describing certain interactions.

For molecules containing nitro and amino groups, these methods can elucidate the electronic interplay between the electron-donating aminovinyl group and the electron-withdrawing nitro group. Studies on related N-nitrosamines have demonstrated that highly correlated methods are sometimes necessary to accurately predict non-planar geometries, while DFT methods like B3LYP are often sufficient for capturing the essential structural and electronic features. researchgate.net

The reactivity and properties of dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating its single bonds to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them.

Key rotational degrees of freedom in this compound include the rotation around the C-N bond of the enamine moiety and the C-C single bond. The rotation around the enamine C-N bond is expected to have a significant energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the π-system. Computational studies on analogous systems, such as N-nitrosodimethylamine and substituted anilines, provide insight into these barriers. For instance, the rotational barrier about the N-N bond in nitrosamines can range from 23–29 kcal/mol, highlighting the substantial energy required to break the nN-π*NO conjugation. researchgate.net Similarly, studies on substituted pyridines and pyrimidines with a dimethylamine (B145610) group show rotational barriers for the C-N bond in the range of 9-14 kcal/mol, which increase upon protonation. nih.gov For this compound, the barrier for C-N rotation is expected to be influenced by the push-pull electronic nature of the molecule. DFT calculations are well-suited to model these energetic landscapes and quantify the rotational barriers. nih.govmdpi.com

Table 1: Representative Calculated Rotational Energy Barriers for Functional Groups in Analogous Molecules.
Molecule/SystemRotational BondComputational MethodCalculated Barrier (kcal/mol)Reference
N-Nitrosamines (cyclic)N-NNMR Line Shape Analysis23 - 29 researchgate.net
4-Substituted PyrimidinesAryl-N(CH₃)₂NMR / DFT9 - 14 nih.gov
4-NitroanilineAryl-NO₂DFT (B3LYP/6-31G)9.13 nih.gov
N-BenzhydrylformamideN-FormylDFT (M06-2X/6-311+G)~21 mdpi.com

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the entire reaction pathway from reactants to products. By calculating the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step view of the reaction. The inclusion of thermodynamic corrections allows for the construction of Gibbs free energy profiles, which are crucial for predicting reaction rates and equilibrium constants under realistic conditions. rsc.org

Table 2: Calculated Activation Free Energies (ΔG‡) for Reactions of Analogous Nitroalkenes.
ReactionReactantsComputational MethodCalculated ΔG‡ (kcal/mol)Reference
Nitro-Michael AdditionAcetylacetone + β-Nitrostyrene (catalyzed)PBE/DLPNO-CCSD(T)22.8 rsc.orgresearchgate.net
[3+2] CycloadditionNitrone + (E)-β-NitrostyreneωB97X-D/6-311G(d,p)11.8 rsc.org
[3+2] CycloadditionNitrone + (Z)-β-NitrostyreneωB97X-D/6-311G(d,p)11.3 rsc.org
Nitrosoarene-Alkyne CycloadditionPhNO + AcetyleneB3LYP/6-31+G(d)19.0 nih.gov

A critical aspect of reaction pathway modeling is the accurate location and validation of transition state (TS) structures. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the maximum energy along the minimum energy path between reactants and products.

Computationally, a located TS structure must satisfy two criteria for validation. First, optimization must lead to a stationary point where the gradient of the energy is zero. Second, a vibrational frequency analysis must yield exactly one imaginary frequency. scm.com This single imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the energy barrier from reactant to product. mdpi.comresearchgate.net

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified TS correctly connects the desired reactants and products. mdpi.comnih.gov An IRC calculation follows the reaction path downhill from the TS in both forward and reverse directions, ensuring it leads to the expected minima (reactants and products or intermediates) on the potential energy surface. This rigorous validation is essential for ensuring the mechanistic pathway under investigation is physically meaningful.

Molecular Electron Density Theory (MEDT) Applications in Cycloaddition Mechanisms

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study organic reactions, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. MEDT has been successfully applied to understand the mechanisms of various cycloaddition reactions involving nitroalkenes. rsc.org

Within MEDT, the analysis of the Electron Localization Function (ELF) provides a quantitative picture of the bonding, lone pairs, and delocalized electrons in a molecule. For a [3+2] cycloaddition reaction involving a nitroalkene analogue, ELF analysis can classify the three-atom component (e.g., a nitrone) as zwitterionic, pseudoradical, or carbenoid, which determines its reactivity. ias.ac.in Nitroalkenes, due to the strong electron-withdrawing nature of the nitro group, are characterized as strong electrophiles. rsc.orgrsc.org

The Global Electron Density Transfer (GEDT) calculated at the transition state is a key MEDT descriptor that quantifies the polarity of a reaction. Reactions with high GEDT values are considered polar, while those with low values are non-polar. nih.gov MEDT studies on [3+2] cycloadditions between nitrones and β-nitrostyrenes have shown that these reactions have a significant polar character, driven by the nucleophilic nature of the nitrone and the electrophilic nature of the nitroalkene. rsc.org Bonding Evolution Theory (BET), an auxiliary tool of MEDT, provides a detailed description of the bond formation/breaking process along the reaction coordinate, revealing whether the mechanism is concerted and synchronous or asynchronous, or even a two-step process. rsc.orgrsc.org

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). youtube.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical factor: a smaller gap implies a stronger interaction and a more facile reaction.

In the context of this compound, the molecule can act as either a nucleophile or an electrophile. However, in reactions like Michael additions or cycloadditions, the nitroalkene moiety typically renders the molecule electrophilic. The electron-withdrawing nitro group significantly lowers the energy of the LUMO, making it susceptible to nucleophilic attack. researchgate.net The enamine portion, being electron-rich, raises the energy of the HOMO.

FMO theory is particularly useful for predicting the regioselectivity of reactions. The reaction is predicted to occur between the atoms with the largest coefficients (lobes) in the respective frontier orbitals. For a nucleophilic attack on the nitroalkene part of the molecule, the nucleophile's HOMO will interact with the LUMO of the nitroenamine. The LUMO of a nitroalkene is typically localized with the largest coefficient on the β-carbon, correctly predicting this site as the center for nucleophilic attack. nih.gov

Table 3: Conceptual FMO Interactions and Reactivity Prediction.
Reactant TypeKey Frontier OrbitalPropertyInteraction with this compound
Nucleophile (e.g., Amine, Enolate)HOMOHigh EnergyInteracts with the LUMO of the nitroalkene moiety.
Electrophile (Nitroalkene)LUMOLow EnergyAccepts electrons from the nucleophile's HOMO.
HOMO-LUMO GapΔE = ELUMO - EHOMOSmall gap indicates higher reactivity.The electron-poor nature of the nitroalkene ensures a small gap with most nucleophiles.

Computational Prediction of Spectroscopic Properties and Correlation with Experimental Data

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can be used to confirm molecular structures and interpret experimental spectra. aip.org Methods like DFT can be used to compute Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra.

IR Spectra: Theoretical IR spectra are generated by performing a vibrational frequency analysis on the optimized geometry of the molecule. The calculated frequencies correspond to the vibrational modes of the molecule. While there is often a systematic overestimation of frequencies, they can be scaled by an empirical factor to achieve excellent agreement with experimental IR spectra. researchgate.net This allows for confident assignment of experimental absorption bands to specific molecular motions.

NMR Spectra: NMR chemical shifts (δ) and coupling constants (J) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical NMR spectra that can be directly compared to experimental data, aiding in structure elucidation and conformational analysis. Studies on nitrosamines have shown good agreement between computed and experimental NMR data. ubc.ca

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. researchgate.net For a conjugated system like this compound, TD-DFT can predict the π → π* transitions responsible for its primary UV absorption. For N-nitrosodimethylamine, the characteristic n → π* and π → π* transitions are observed around 332 nm and 228 nm, respectively. nih.gov

Comparing computed spectra with experimental data serves as a stringent test for the accuracy of the computational model. Discrepancies can often be attributed to factors not included in the calculation, such as solvent effects or intermolecular interactions in the solid state, providing further insight into the molecule's behavior. researchgate.net

Applications in Advanced Organic Synthesis As a Building Block

Precursors to Diverse Organic Scaffolds and Complex Molecular Architectures

Nitroalkenes are valuable precursors in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack. This reactivity allows for the introduction of diverse functionalities and the construction of complex molecular frameworks. They can be converted into a variety of useful N- and O-containing organic molecules, such as amines, aldehydes, and carboxylic acids.

Utility in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. rsc.orgnih.govnih.govmdpi.com Methodologies such as Michael addition, cycloadditions, and transition-metal-catalyzed cross-coupling reactions are pivotal. rsc.orgnih.govnih.govmdpi.com For instance, the Michael addition of nucleophiles to activated olefins is a versatile method for C-C and C-N bond formation. mdpi.com Various catalytic systems, including transition metals and organocatalysts, have been developed to facilitate these transformations with high efficiency and selectivity under mild conditions. rsc.orgnih.govnih.gov

Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoxazoles, Pyrrolidines, Piperidines, Pyridines)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Various synthetic strategies have been developed for their construction.

Isoxazoles : Common routes to isoxazoles include the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone. nih.govresearchgate.net Other methods involve the cyclization of α,β-acetylenic oximes. organic-chemistry.org

Synthesis Method for IsoxazolesReactantsCatalyst/ConditionsReference
1,3-Dipolar CycloadditionNitrile Oxides and AlkynesCopper(I) nih.gov
Cycloisomerizationα,β-Acetylenic OximesAuCl₃ organic-chemistry.org
Electrophilic Cyclization2-Alkyn-1-one O-methyl oximesICl, I₂, Br₂, or PhSeBr organic-chemistry.org
Condensation3-(dimethylamino)-1-arylprop-2-en-1-ones and HydroxylamineAqueous media nih.gov

Pyrrolidines : The synthesis of pyrrolidines can be achieved through various methods, including the N-heterocyclization of primary amines with diols catalyzed by iridium complexes, intramolecular amination of organoboronates, and one-pot cyclocondensation of alkyl dihalides with primary amines under microwave irradiation. organic-chemistry.org Many syntheses of pyrrolidine-containing drugs start from precursors like proline and 4-hydroxyproline. nih.govnih.govresearchgate.net

Piperidines : Piperidine scaffolds are commonly synthesized via the reduction of pyridine derivatives, cyclization of amino alcohols, or through multi-component reactions. organic-chemistry.orgnih.govmdpi.comnih.gov For example, a one-pot synthesis from halogenated amides involves amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution without the need for metal catalysts. mdpi.com Asymmetric synthesis methods have also been developed to produce enantiopure piperidines. researchgate.net

Pyridines : Pyridines can be synthesized through condensation reactions of amines with carbonyl compounds or via C-H activation/electrocyclization/aromatization sequences from α,β-unsaturated imines and alkynes. nih.gov Other approaches include multi-component reactions and transformations of pyridine N-oxides. organic-chemistry.orgbeilstein-journals.orggoogle.commdpi.com

Role in Cascade, Domino, and Tandem Reactions for Increased Synthetic Efficiency

Cascade, domino, and tandem reactions offer significant advantages in organic synthesis by allowing the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.gov This approach enhances synthetic efficiency, reduces waste, and simplifies the construction of complex molecules. nih.gov For instance, tandem Knoevenagel-Michael reactions have been used for the synthesis of bis-dimedone derivatives in an aqueous medium. researchgate.net Similarly, organocatalytic tandem Michael addition reactions provide access to enantioselective synthesis of functionalized chromenes and other heterocycles. beilstein-journals.org The aza-Michael–Henry tandem reaction is another powerful tool for synthesizing chiral 3-nitro-1,2-dihydroquinolines. mdpi.com

Future Research Directions in Dimethyl 1e 1 Nitroprop 1 En 2 Yl Amine Chemistry

Development of Novel and Highly Stereoselective Synthetic Methodologies

The control of stereochemistry is a cornerstone of modern organic synthesis. For dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine and related nitroenamines, future research will likely focus on developing synthetic routes that offer high levels of stereocontrol, particularly in the creation of chiral centers adjacent to the nitroenamine moiety.

Current synthetic approaches often yield racemic mixtures or specific geometric isomers based on thermodynamic stability. The development of asymmetric methodologies would represent a significant advancement. Research in this area could explore:

Organocatalysis: Chiral amines, squaramides, or phosphoric acids could be investigated as catalysts for the asymmetric condensation of nitroalkanes with amine precursors or for the conjugate addition of amines to nitroalkynes.

Transition-Metal Catalysis: The use of chiral transition-metal complexes (e.g., based on palladium, copper, or rhodium) could enable highly stereoselective additions and cross-coupling reactions to construct the nitroenamine framework.

Substrate Control: Employing chiral auxiliaries on the amine or the nitroalkane precursor could direct the stereochemical outcome of the key bond-forming steps.

The goal is to move beyond existing methods to those that provide predictable and high-yielding access to enantiomerically enriched nitroenamines, which are valuable for synthesizing complex target molecules.

Table 1: Potential Stereoselective Synthetic Strategies

Methodology Catalyst/Reagent Type Potential Reaction Desired Outcome
Asymmetric Organocatalysis Chiral Brønsted Acids/Bases Condensation of nitroethane and a dimethylamine (B145610) equivalent Enantioselective formation of a chiral center
Transition-Metal Catalysis Chiral Copper or Palladium Complexes Asymmetric addition of dimethylamine to a nitroalkyne High enantiomeric excess of chiral product

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

Nitroenamines are recognized for their rich and varied reactivity, acting as nucleophiles, electrophiles, or partners in cycloaddition reactions. The usefulness of the umpolung (polarity reversal) that accompanies the wide transformability of nitroenamines is a key area for future exploration. tandfonline.com Future research will aim to uncover new transformations that leverage their unique electronic structure.

Key areas for investigation include:

Cycloaddition Reactions: While some cycloadditions are known, a systematic study of their behavior as dienophiles or dienes in Diels-Alder reactions, as well as in [3+2] and [4+3] cycloadditions, could yield novel heterocyclic systems.

Domino and Cascade Reactions: Designing multi-step reactions initiated by a transformation of the nitroenamine moiety could provide rapid access to complex molecular architectures from simple starting materials.

Functional Group Interconversion: Exploring novel reductions of the nitro group that are compatible with the enamine functionality could lead to valuable amino-substituted enamines. Conversely, transformations targeting the enamine portion while preserving the nitro group are also of interest.

Umpolung Strategies: Investigating reactions where the typical nucleophilic character of the β-carbon is reversed could open up new bond-forming possibilities.

Table 2: Potential Future Chemical Transformations

Reaction Class Role of Nitroenamine Potential Reagents Expected Product Class
[4+2] Cycloaddition Dienophile Electron-rich dienes Substituted cyclohexene (B86901) derivatives
Tandem Michael Addition-Cyclization Nucleophile/Electrophile α,β-Unsaturated ketones Highly functionalized carbocycles/heterocycles
Asymmetric Reduction Substrate Chiral reducing agents (e.g., CBS catalyst) Chiral β-amino amines

Advanced Mechanistic Insights through Synergistic Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The synergy between experimental techniques and high-level computational chemistry offers a powerful tool for elucidating the intricate pathways of nitroenamine reactions.

Future mechanistic studies could focus on:

Transition State Analysis: Using Density Functional Theory (DFT) and other computational methods to model the transition states of key reactions can explain observed selectivity and guide the design of more efficient catalysts. researchgate.netresearchgate.net For instance, understanding the energetic barriers for different reaction pathways, such as a concerted versus a stepwise Diels-Alder reaction, can be achieved through these methods. researchgate.net

Kinetic Studies: Experimental determination of reaction orders, activation parameters, and kinetic isotope effects can provide crucial data to validate or refute computationally proposed mechanisms. researchgate.net

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques (e.g., NMR, IR) can help identify and characterize fleeting reaction intermediates, providing direct evidence for proposed mechanistic pathways.

This combined approach will allow researchers to understand the subtle electronic and steric factors that govern the reactivity and selectivity of this compound, leading to more rational and predictable synthetic planning.

Table 3: Synergistic Approaches for Mechanistic Studies

Experimental Method Computational Method Information Gained
Kinetic Isotope Effect (KIE) Studies Transition State (TS) Geometry Optimization Identification of rate-determining step and TS structure
In-situ NMR/IR Spectroscopy Intermediate and Product Energy Calculations Confirmation of proposed intermediates and reaction pathways

Investigation of Sustainable and Environmentally Benign Synthesis Strategies for Nitroenamine Compounds

The principles of green chemistry are increasingly guiding synthetic route design. Future research into the synthesis of this compound and related compounds will prioritize methods that reduce environmental impact.

Promising avenues for investigation include:

Biocatalysis: The use of enzymes, such as nitroreductases, could offer a highly selective and environmentally friendly alternative for transformations involving the nitro group. nih.gov Flavin-dependent nitroreductases have gained attention as sustainable catalysts for the synthesis of arylamines from nitroaromatics and could be explored for their activity on nitroenamines. nih.gov

Aqueous and Alternative Solvents: Developing synthetic procedures that work in water or other green solvents like bio-based solvents or supercritical fluids would significantly reduce reliance on volatile organic compounds. organic-chemistry.org One-pot, three-component syntheses of 2-nitroamines have been successfully performed in a water-methanol mixture, highlighting the potential of aqueous systems. organic-chemistry.org

Catalyst-Free and Metal-Free Reactions: Designing reactions that proceed efficiently without the need for catalysts, or that use abundant and non-toxic metal-free catalysts, is a key goal. organic-chemistry.orgrsc.org For example, efficient reductions of nitro compounds have been achieved under continuous-flow conditions using trichlorosilane, avoiding the need for metal catalysts. beilstein-journals.org

Multicomponent Reactions (MCRs): Developing one-pot MCRs to construct the nitroenamine core would improve atom economy, reduce waste, and simplify purification processes. organic-chemistry.org

Table 4: Comparison of Synthetic Approaches

Parameter Traditional Synthesis Potential Green Alternative
Solvent Volatile Organic Compounds (e.g., Toluene, THF) Water, Ethanol, or solvent-free conditions organic-chemistry.orgrsc.org
Catalyst Heavy metals, strong acids/bases Biocatalysts (enzymes), organocatalysts, or catalyst-free systems nih.govorganic-chemistry.org
Process Multi-step with intermediate isolation One-pot multicomponent reactions organic-chemistry.org
Energy High temperatures for extended periods Lower temperatures, microwave, or flow chemistry beilstein-journals.org

| Waste | Stoichiometric byproducts, solvent waste | Minimal waste, high atom economy |

Q & A

Q. What are the recommended methods for synthesizing dimethyl[(1E)-1-nitroprop-1-en-2-yl]amine in a laboratory setting?

Synthesis of this compound typically involves condensation or nitroalkene functionalization. For instance:

  • Nitropropene precursor reaction : Reacting a nitropropene derivative with dimethylamine under controlled conditions (e.g., in anhydrous solvents like THF or DCM at 0–25°C).
  • Reductive amination : If intermediates like nitro alcohols are available, reductive amination using catalysts (e.g., Pd/C or NaBH₄) could yield the target compound.
  • Safety note : Due to the nitro group’s potential explosivity, reactions should be conducted in small batches with proper shielding and temperature control .

Q. How should researchers safely handle and store this compound to minimize exposure risks?

  • Handling : Use a fume hood, nitrile gloves, and lab coats. Avoid skin/eye contact; if exposure occurs, rinse immediately with water for 15 minutes (see SDS Section 4) .
  • Storage : Keep in airtight containers away from heat, light, and incompatible materials (e.g., strong acids/bases). Store in a cool (<25°C), ventilated area with fire suppression systems .
  • Emergency measures : In case of spills, adsorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Q. What spectroscopic techniques are suitable for preliminary characterization?

  • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the (1E)-configuration and amine/nitro group positions.
  • FT-IR : Identify nitro (N-O stretch, ~1520 cm⁻¹) and amine (N-H bend, ~1600 cm⁻¹) functional groups.
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS or EI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in experimental data on the compound’s stability under varying pH be resolved?

  • Controlled studies : Perform stability assays at pH 2–12 (buffered solutions) with HPLC or UV-Vis monitoring. For example, observe decomposition rates via absorbance at λmax for nitro groups (~270 nm).
  • Statistical validation : Apply ANOVA or t-tests to assess significance of observed differences (e.g., accelerated degradation at pH < 4 due to nitro group protonation) .
  • Cross-referencing : Compare results with structurally analogous nitroamines (e.g., nitroquinaldines) to identify trends .

Q. What advanced techniques elucidate electronic properties and reactivity?

  • X-ray crystallography : Use SHELX programs for structure refinement (e.g., SHELXL for small-molecule crystallography) to resolve bond lengths/angles and confirm stereochemistry .
  • DFT calculations : Model HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks (e.g., nitro group as an electron-deficient center) .
  • Cyclic voltammetry : Characterize redox behavior, particularly nitro group reduction potentials, which inform catalytic or explosive potential .

Q. How can thermal decomposition pathways be analyzed and mitigated?

  • TGA/DSC : Quantify decomposition onset temperatures and identify intermediates (e.g., NOx gases detected via FT-IR or GC-MS).
  • Kinetic studies : Apply the Kissinger method to calculate activation energy (Ea) and optimize storage conditions (e.g., avoid temperatures >100°C) .
  • Mitigation : Add stabilizers (e.g., urea derivatives) to suppress exothermic decomposition during synthesis .

Q. What strategies address conflicting toxicity data in literature?

  • In vitro assays : Conduct dose-response studies using cell lines (e.g., HepG2 for hepatotoxicity) to establish LD50 values.
  • Metabolite profiling : Use LC-MS to identify toxic metabolites (e.g., nitroso derivatives) formed under physiological conditions.
  • Cross-species comparison : Test toxicity in multiple models (e.g., zebrafish embryos vs. mammalian cells) to assess universality of findings .

Methodological Guidelines

  • Experimental design : Use factorial designs (e.g., Taguchi method) to optimize reaction conditions (temperature, solvent, catalyst) while minimizing hazards.
  • Data validation : Triplicate runs with controls (e.g., nitropropene starting material) to ensure reproducibility.
  • Ethical compliance : Follow institutional biosafety protocols for handling toxic/nitro-containing compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.